molecular formula C21H17N3 B11987131 1'-Ethyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile

1'-Ethyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile

Katalognummer: B11987131
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: YHJMLNDBAHERDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE is a complex organic compound with the molecular formula C21H17N3 and a molecular weight of 311.39 g/mol . This compound is part of the biquinoline family, which is known for its diverse applications in various fields of science and industry.

Vorbereitungsmethoden

The synthesis of 1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline derivatives under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to meet commercial demands.

Analyse Chemischer Reaktionen

1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE can be compared with other similar compounds in the biquinoline family, such as:

The uniqueness of 1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C21H17N3

Molekulargewicht

311.4 g/mol

IUPAC-Name

1-ethyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile

InChI

InChI=1S/C21H17N3/c1-2-24-14-18(17(13-22)16-8-4-6-10-21(16)24)20-12-11-15-7-3-5-9-19(15)23-20/h3-12,14,17H,2H2,1H3

InChI-Schlüssel

YHJMLNDBAHERDL-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(C2=CC=CC=C21)C#N)C3=NC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.